(R)-Cyclopropyl(4-(difluoromethyl)-3-fluorophenyl)methanamine hydrochloride
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Overview
Description
®-Cyclopropyl(4-(difluoromethyl)-3-fluorophenyl)methanamine hydrochloride is a chiral amine compound with significant potential in various scientific fields. This compound is characterized by the presence of a cyclopropyl group, a difluoromethyl group, and a fluorophenyl group, making it a unique and versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cyclopropyl(4-(difluoromethyl)-3-fluorophenyl)methanamine hydrochloride typically involves multiple steps, starting from readily available precursors. . The final step involves the conversion of the intermediate to the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
®-Cyclopropyl(4-(difluoromethyl)-3-fluorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, ®-Cyclopropyl(4-(difluoromethyl)-3-fluorophenyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its chiral nature makes it particularly useful for investigating stereochemistry-related biological processes .
Medicine
Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of ®-Cyclopropyl(4-(difluoromethyl)-3-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- ®-Cyclopropyl(4-(trifluoromethyl)-3-fluorophenyl)methanamine hydrochloride
- ®-Cyclopropyl(4-(difluoromethyl)-3-chlorophenyl)methanamine hydrochloride
- ®-Cyclopropyl(4-(difluoromethyl)-3-bromophenyl)methanamine hydrochloride
Uniqueness
®-Cyclopropyl(4-(difluoromethyl)-3-fluorophenyl)methanamine hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H13ClF3N |
---|---|
Molecular Weight |
251.67 g/mol |
IUPAC Name |
(R)-cyclopropyl-[4-(difluoromethyl)-3-fluorophenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H12F3N.ClH/c12-9-5-7(10(15)6-1-2-6)3-4-8(9)11(13)14;/h3-6,10-11H,1-2,15H2;1H/t10-;/m1./s1 |
InChI Key |
MYMAXXFURAVCAY-HNCPQSOCSA-N |
Isomeric SMILES |
C1CC1[C@H](C2=CC(=C(C=C2)C(F)F)F)N.Cl |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2)C(F)F)F)N.Cl |
Origin of Product |
United States |
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